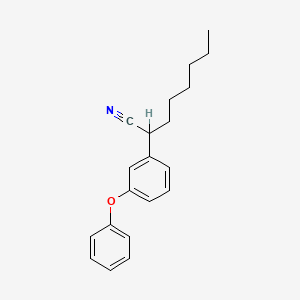
2-(3-Phenoxyphenyl)octanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenoxyphenyl)octanenitrile is an organic compound with the molecular formula C20H23NO It contains a phenoxyphenyl group attached to an octanenitrile chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenoxyphenyl)octanenitrile can be achieved through several methods:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of a halogenated precursor with sodium cyanide (NaCN) in the presence of a suitable solvent like ethanol.
Dehydration of Amides: Another method involves the dehydration of amides using reagents like thionyl chloride (SOCl2) or phosphorus pentoxide (P4O10).
Industrial Production Methods
Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Phenoxyphenyl)octanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(3-Phenoxyphenyl)octanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Phenoxyphenyl)octanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The phenoxyphenyl group may also interact with cellular membranes, affecting their fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenoxybenzonitrile: Similar structure but with a shorter carbon chain.
3-Phenoxybenzyl cyanide: Contains a benzyl group instead of an octane chain.
4-Phenoxyphenylacetonitrile: Similar aromatic structure with different substituents.
Uniqueness
2-(3-Phenoxyphenyl)octanenitrile is unique due to its longer carbon chain, which can influence its solubility, reactivity, and interaction with biological systems. This makes it a valuable compound for specific applications where these properties are desired .
Propriétés
Numéro CAS |
110472-09-8 |
|---|---|
Formule moléculaire |
C20H23NO |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2-(3-phenoxyphenyl)octanenitrile |
InChI |
InChI=1S/C20H23NO/c1-2-3-4-6-10-18(16-21)17-11-9-14-20(15-17)22-19-12-7-5-8-13-19/h5,7-9,11-15,18H,2-4,6,10H2,1H3 |
Clé InChI |
OLIJKQSOVMFBSJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


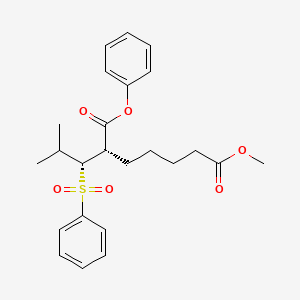
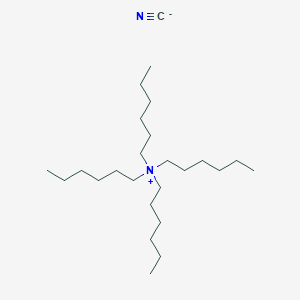
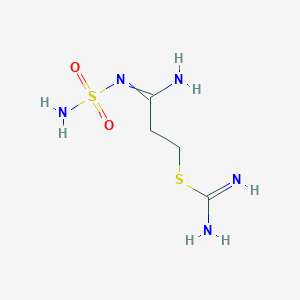
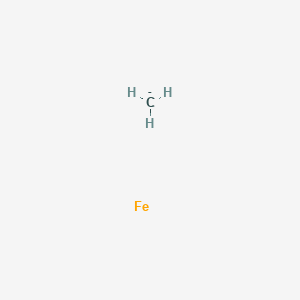
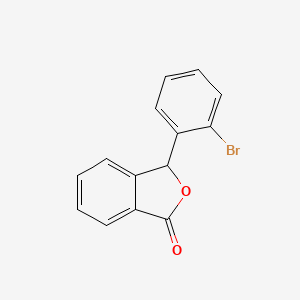
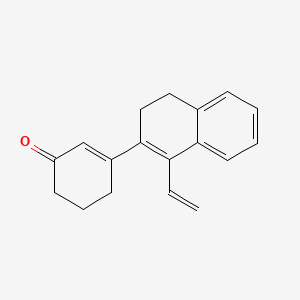

![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
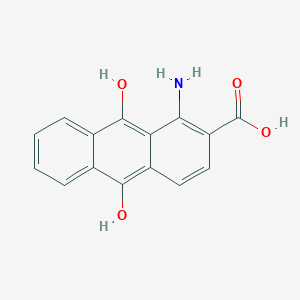
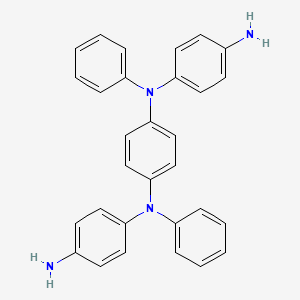
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
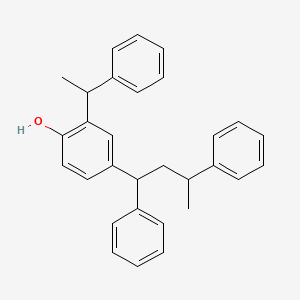

![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
